Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Description
The compound Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- features a pyrrolo[2,3-b]pyridine core substituted with a 4-methylphenyl sulfonyl group at position 1, a phenyl group at position 5, and a benzoic acid moiety at position 2. The sulfonyl group may enhance binding affinity through hydrophobic interactions, while the benzoic acid moiety improves solubility and bioavailability.
Properties
Molecular Formula |
C27H20N2O4S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridin-3-yl]benzoic acid |
InChI |
InChI=1S/C27H20N2O4S/c1-18-7-13-23(14-8-18)34(32,33)29-17-25(20-9-11-21(12-10-20)27(30)31)24-15-22(16-28-26(24)29)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,31) |
InChI Key |
WCTQIUMYFZZRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Overview
The preparation typically involves the following steps:
Formation of the Pyrrolopyridine Core : This can be achieved through cyclization reactions involving appropriate precursors such as 5-bromo-1H-pyrrolo[2,3-b]pyridine and phenylboronic acid under Suzuki coupling conditions.
Sulfonation : The introduction of the sulfonyl group can be done using p-toluenesulfonyl chloride in the presence of a base like sodium hydroxide, allowing for the formation of the desired sulfonamide derivative.
Carboxylation : Finally, the benzoic acid moiety is introduced through carboxylation reactions or direct coupling with benzoic acid derivatives.
Detailed Reaction Pathways
| Step | Reaction Description | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Suzuki Coupling | 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid | Dioxane/water (2.5:1), K2CO3, 80°C |
| 2 | Sulfonylation | p-toluenesulfonyl chloride, NaOH | Dichloromethane, room temperature |
| 3 | Carboxylation | Benzoic acid derivative | Various conditions depending on precursor |
Example Synthesis Protocols
-
- Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (5.0 g) and phenylboronic acid (3.7 g) in a mixture of dioxane and water.
- Add potassium carbonate (10.5 g) and palladium catalyst.
- Heat under nitrogen atmosphere at 80°C for several hours until completion.
-
- Mix the product from step 1 with p-toluenesulfonyl chloride (5.65 g) in dichloromethane.
- Add sodium hydroxide solution and stir for one hour.
- Separate layers and extract organic phase.
-
- Take the sulfonamide product and treat it with a benzoic acid derivative in a suitable solvent.
- Heat under reflux conditions and purify the final product through crystallization or chromatography.
The final compound can be characterized using various analytical techniques such as:
NMR Spectroscopy : To confirm the structure and purity.
Mass Spectrometry : To determine molecular weight and confirm identity.
High-performance Liquid Chromatography (HPLC) : For purity analysis.
Research Findings and Applications
Research indicates that derivatives of pyrrolopyridines exhibit significant biological activity, including anti-cancer properties and potential use as enzyme inhibitors. The specific compound discussed may also show promise in pharmaceutical applications due to its structural features that facilitate interactions with biological targets.
Chemical Reactions Analysis
Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in cancer treatment. For instance, compounds with this scaffold were tested for their inhibitory effects on FMS kinase, a target implicated in several cancers. The most potent derivatives demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that modifications in the structure can enhance potency and selectivity against specific cancer types .
Table 1: Inhibitory Effects of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| 1e | 0.5 | Breast, Colon, Lung |
| 1r | 0.3 | Breast, Colon |
| KIST101029 | 0.8 | Lung |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrrole-containing compounds have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like vancomycin, indicating their potential as new antibacterial agents .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.125 | MRSA |
| Compound B | 0.5 | Methicillin-susceptible Staphylococcus aureus |
Anti-inflammatory Applications
Benzoic acid derivatives have been identified as promising candidates for treating inflammatory diseases. The compounds act as inhibitors of apoptosis signal-regulating kinase (ASK), which is involved in inflammatory pathways. Research has shown that these derivatives can mitigate inflammation by modulating the MAPK signaling pathway, thus providing a basis for their use in treating conditions like arthritis and other inflammatory disorders .
Neuroprotective Effects
Emerging evidence suggests that compounds based on the pyrrolo[2,3-b]pyridine framework may offer neuroprotective benefits. Studies indicate that these compounds can inhibit neuroinflammation and oxidative stress responses, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .
Case Study 1: FMS Kinase Inhibition
A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that structural modifications significantly influenced their potency against FMS kinase. The most effective compound was selected for further biological evaluation due to its superior activity compared to existing treatments.
Case Study 2: Antibacterial Efficacy
In vitro evaluations of pyrrole benzamide derivatives revealed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
GSK650394 (2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid)
- Structural Differences : Replaces the 4-methylphenyl sulfonyl group with a cyclopentyl substituent .
- Biological Activity : Acts as an AMP-activated protein kinase (AMPK) inhibitor with an IC50 of 1 µM. The cyclopentyl group may optimize steric interactions in the kinase binding pocket.
- Physicochemical Properties : Moderate solubility due to the hydrophobic cyclopentyl group.
Methoxyphenyl Sulfonyl Derivatives ()
- Structural Differences : Feature 3-methoxyphenyl sulfonyl groups and pyridinyl substituents .
- Biological Activity: Designed as bacterial RNA polymerase (RNAP) inhibitors.
- Key Insight : The target compound’s 4-methylphenyl sulfonyl group may reduce metabolic instability compared to methoxy groups, which are prone to demethylation.
Nitro-Substituted Pyrrolopyridine ()
Key Observations :
- Sulfonyl vs. Cyclopentyl : The target compound’s sulfonyl group may improve solubility over GSK650394’s cyclopentyl group but reduce membrane permeability.
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) substituents modulate electronic profiles, affecting target interactions .
Pharmacokinetic and Metabolic Considerations
- Benzoic Acid vs. Esters : The free carboxylic acid in the target compound enhances water solubility over ester derivatives (e.g., ’s methyl ester) but may limit oral absorption due to ionization at physiological pH .
- Sulfonyl Stability : The 4-methylphenyl sulfonyl group likely resists metabolic degradation better than nitro or methoxy substituents, improving plasma half-life .
Biological Activity
Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- (CAS No. 1187209-20-6) is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features a pyrrolo[2,3-b]pyridine core, which is known for its pharmacological relevance. The sulfonamide group contributes to its biological activity, making it a candidate for various therapeutic applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to benzoic acid derivatives. For instance, pyrrole-based compounds have been shown to exhibit strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|---|
| A | Staphylococcus aureus | 3.12 | 2 |
| B | Escherichia coli | 12.5 | 2 |
Anticancer Activity
The anticancer properties of benzoic acid derivatives have been explored in various studies. One significant finding indicates that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). A compound with a similar structure demonstrated a substantial increase in annexin V-FITC positive cells, indicating late apoptosis .
Table 2: Induction of Apoptosis in MDA-MB-231 Cells
| Compound | Annexin V-FITC (%) | Control (%) |
|---|---|---|
| C | 22.04 | 0.18 |
Enzyme Inhibition
Benzoic acid derivatives have also shown promise as enzyme inhibitors. Specifically, studies on carbonic anhydrase IX (CA IX) inhibition revealed IC50 values ranging from 10.93 to 25.06 nM for various benzenesulfonamide derivatives . This selectivity for CA IX over other isoforms suggests potential therapeutic applications in cancer treatment.
Table 3: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| D | CA IX | 10.93 |
| E | CA II | 1.55 |
Case Studies
- Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of synthesized pyrrole derivatives against multiple bacterial strains, demonstrating significant activity against Salmonella typhi and Bacillus subtilis. The most active compounds displayed MIC values comparable to traditional antibiotics .
- Apoptosis Induction in Cancer Cells : Another study focused on the apoptotic effects of benzenesulfonamide derivatives on MDA-MB-231 cells, showing a marked increase in apoptotic markers compared to controls .
Q & A
Q. What established synthetic methodologies are suitable for preparing benzoic acid derivatives with pyrrolo[2,3-b]pyridine cores?
Methodological Answer: Multicomponent reactions (MCRs) are effective for constructing complex heterocyclic frameworks. For example, the synthesis of pyrrolo[2,3-d]pyrimidinones involves reacting N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanacetamide in ethanol with ethyl cyanoacetate, followed by thermal cyclization . Adapt this protocol by substituting aryl aldehydes with 4-methylphenyl sulfonyl groups to target the desired compound. Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure using single-crystal diffraction (e.g., as in , where R factor = 0.039) to confirm sulfonyl and pyrrolopyridine orientations .
- NMR spectroscopy : Use - and -NMR to identify proton environments (e.g., aromatic protons, sulfonyl methyl groups) and verify regiochemistry. For complex splitting patterns, employ 2D techniques (COSY, HSQC) .
- HRMS : Validate molecular weight and fragmentation patterns to confirm synthesis success .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the sulfonylation step?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance sulfonyl group reactivity.
- Catalysis : Evaluate Lewis acids (e.g., ZnCl) or base additives (KCO) to accelerate sulfonylation .
- Temperature control : Perform reactions under reflux (80–120°C) or microwave-assisted conditions to reduce side products. Use DOE (Design of Experiments) to identify optimal parameters .
Q. How should researchers address contradictions in NMR spectral data due to dynamic rotational isomerism?
Methodological Answer:
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to observe coalescence of split peaks, confirming restricted rotation around the sulfonyl group .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated shifts for different rotamers (e.g., using Gaussian or ORCA software) .
Q. What strategies are recommended for analyzing thermal stability and decomposition pathways?
Methodological Answer:
- TG-DTA analysis : Perform under nitrogen and air atmospheres to compare decomposition kinetics. Calculate activation energy () via the Flynn-Wall-Ozawa method .
- FTIR spectroscopy : Monitor evolved gases (e.g., CO, SO) during pyrolysis to identify degradation products . Reference thermochemical databases (e.g., NIST) for benzoic acid derivatives’ vapor pressure and enthalpy data .
Q. How can computational modeling predict intermolecular interactions in crystalline forms?
Methodological Answer:
Q. What in silico approaches are viable for hypothesizing biological activity based on structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
